molecular formula C7H5F3N2O2 B1369222 Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate CAS No. 878745-51-8

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate

Cat. No.: B1369222
CAS No.: 878745-51-8
M. Wt: 206.12 g/mol
InChI Key: VBFLWQBZJODKRL-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is an organofluorine compound that belongs to the pyrimidine family. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical properties. It is primarily used as a pharmaceutical intermediate and has applications in various fields of scientific research .

Biochemical Analysis

Biochemical Properties

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of pharmaceutical applications. It interacts with a variety of enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In some cell types, this compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in hepatocytes, this compound can modulate the expression of genes involved in detoxification processes, thereby affecting the cell’s ability to metabolize and eliminate toxins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule’s function. For instance, the compound may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound is relatively stable under recommended storage conditions, but its stability can be compromised in the presence of oxidizing agents . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as enhancing the activity of certain enzymes or improving cellular metabolism. At high doses, toxic or adverse effects can occur. These effects may include cellular damage, disruption of normal metabolic processes, and even organ toxicity . It is important to determine the appropriate dosage to balance the compound’s therapeutic benefits with its potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its metabolism by cytochrome P450 enzymes, which convert the compound into more water-soluble metabolites that can be easily excreted from the body . This metabolic process can affect the levels of other metabolites and influence overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells by membrane transporters, where it can then interact with intracellular targets.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a trifluoromethyl-containing building block with a suitable pyrimidine precursor under controlled conditions . The reaction mixture is often neutralized with sodium carbonate and extracted with chloroform to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of eco-friendly catalysts and solvents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclocondensation: This reaction is used in the synthesis of the compound itself.

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate for neutralization, chloroform for extraction, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different trifluoromethyl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate
  • Triazole-pyrimidine hybrids

Uniqueness

Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable intermediate in pharmaceutical and industrial applications .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-14-5(13)4-2-3-11-6(12-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFLWQBZJODKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590278
Record name Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878745-51-8
Record name Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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